3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The chemical compound under discussion, similar to its analogs, has been extensively studied for its potential antimicrobial activities. A series of compounds structurally related to the one have been synthesized and screened for their in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies demonstrate the significant potential of quinazoline derivatives as antimicrobial agents, indicating a broad spectrum of activity that could be crucial in developing new therapeutic strategies against resistant microbial strains. (Desai, Dodiya, & Shihora, 2011), (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Properties
Quinazoline derivatives have also been investigated for their anti-inflammatory and analgesic properties. Compounds similar to the specified chemical have shown significant activity in reducing inflammation and pain, with a notable reduction in ulcerogenicity and lipid peroxidation when compared to standard drugs. This suggests their potential as safer anti-inflammatory and analgesic agents. Such properties are crucial in the development of new medications that can provide effective relief from pain and inflammation while minimizing the risk of side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). (Alam et al., 2011).
Enzyme Inhibition
Another promising area of application for quinazoline derivatives is enzyme inhibition, particularly targeting enzymes involved in disease pathways. For instance, some derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. Such inhibitors can be crucial for treating hyperpigmentation disorders and for cosmetic applications aiming at skin lightening. The synthesized compounds were found to be potent inhibitors, demonstrating the versatility of quinazoline derivatives in addressing various biochemical targets. (Dige et al., 2019).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-4aH-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h1-10,17H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOMSPCTWIXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=NC(=S)N(C(=O)C3C=C2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.